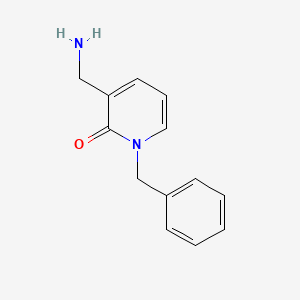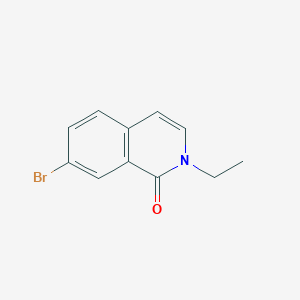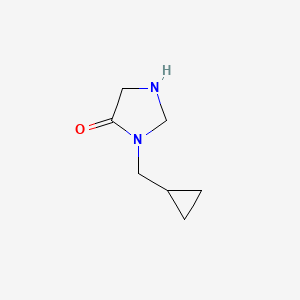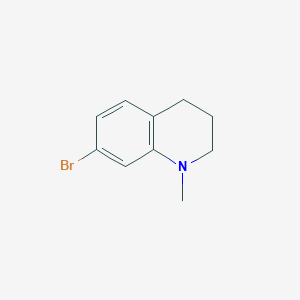
3-(aminomethyl)-1-benzylpyridin-2(1H)-one
Vue d'ensemble
Description
3-(Aminomethyl)-1-benzylpyridin-2(1H)-one, also known as AMBP, is a heterocyclic organic compound belonging to the pyridine family. It is a colorless, water-soluble liquid with a melting point of 76-77 °C. AMBP is used as a reagent in organic synthesis and has been studied extensively in the field of medicinal chemistry. AMBP has been found to have potential applications in the synthesis of pharmaceutical drugs, as well as in the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Structure
3-(Aminomethyl)-1-benzylpyridin-2(1H)-one has been explored in the synthesis of various novel compounds. A study demonstrated the formation of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones through the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes, followed by reduction with sodium borohydride (Kulakov et al., 2018).
Antiviral Properties
One of the key applications of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one derivatives is in antiviral research. For example, derivatives of 3-aminopyridin-2(1H)-one were synthesized and evaluated for their inhibitory properties against HIV-1 reverse transcriptase, with some analogs showing potent antiviral activity (Saari et al., 1992).
Neurotropic Activity
Research has also explored the neurotropic activity of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one derivatives. The reaction with aromatic aldehydes formed compounds that exhibited tranquilizing (anxiolytic) and antidepressant activities, suggesting potential applications in neurology and psychiatry (Palamarchuk et al., 2021).
Antifungal Properties
Compounds with 2-benzylpyridin-4(1H)-one systems, related to 3-(aminomethyl)-1-benzylpyridin-2(1H)-one, have shown antifungal activity against strains such as Candida, Aspergillus flavus, and Aspergillus fumigatus. This highlights their potential in developing new antifungal agents (Henrikson et al., 2011).
Dopaminergic Activity
Another significant area of research is the study of dopaminergic activity. Synthesized compounds of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one have shown potential as D1 receptor inhibitors, indicating possible applications in treating neurological disorders such as Parkinson's disease (DeNinno et al., 1991).
Propriétés
IUPAC Name |
3-(aminomethyl)-1-benzylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-12-7-4-8-15(13(12)16)10-11-5-2-1-3-6-11/h1-8H,9-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZLCDOTWPBHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl [3,4'-bipiperidine]-1'-carboxylate](/img/structure/B1380703.png)
![7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380704.png)
![3-Bromothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1380705.png)
![2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B1380706.png)








